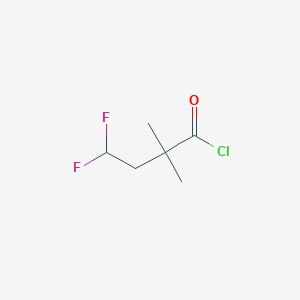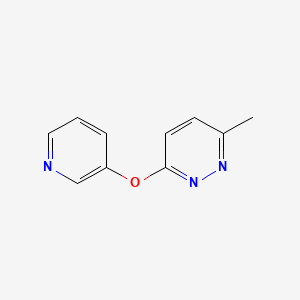![molecular formula C17H14N2O3 B6432599 (2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 915372-53-1](/img/structure/B6432599.png)
(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is an organic compound with the chemical formula C17H13N2O3. It is a white crystalline solid with a melting point of 184-186°C. This compound belongs to the class of compounds known as chromene carboxamides and has been found to have a variety of biological activities.
Applications De Recherche Scientifique
(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications. For example, it has been found to possess anti-inflammatory and anti-cancer activities. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In addition, this compound has been studied for its potential role in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
The exact mechanism of action of (2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. In addition, it is thought that the compound may have an effect on the activity of certain neurotransmitters in the brain, which could explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and inhibit the growth of certain cancer cells. In addition, it has been found to have an effect on the activity of certain neurotransmitters in the brain, which could explain its potential therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments is that it is relatively stable and can be stored for long periods of time. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that this compound has not been extensively tested in humans and its safety and efficacy in humans is not yet known.
Orientations Futures
Given the potential therapeutic applications of (2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide, there are a number of future directions for research. These include further studies of its mechanism of action, its efficacy in humans, and its potential for use in combination with other drugs or treatments. In addition, further studies could investigate its potential for use in other therapeutic areas such as neurological disorders and autoimmune diseases. Finally, further studies could investigate its potential for use as an adjuvant therapy in cancer treatments.
Méthodes De Synthèse
The synthesis of (2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide can be accomplished through a number of different methods. One method involves the reaction of 3-methyl-2-phenylindole with 2-amino-3-methoxy-4-methylbenzoic acid in the presence of a base such as potassium carbonate. This reaction yields the desired compound along with a number of byproducts.
Propriétés
IUPAC Name |
7-hydroxy-2-(3-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-3-2-4-12(7-10)19-17-14(16(18)21)8-11-5-6-13(20)9-15(11)22-17/h2-9,20H,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEISUQHPNDMVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)
![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)




![1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6432568.png)
![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6432584.png)
![2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B6432589.png)
![[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea](/img/structure/B6432590.png)
![N-[4-amino-2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6432598.png)